Dl-Threo-3-Phenylserine Hydrate
Overview
Description
Dl-Threo-3-Phenylserine Hydrate is a useful research compound. Its molecular formula is C9H13NO4 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antibiotics : DL-Threo-3-Phenylserine Hydrate is used as a key intermediate in the synthesis of antibiotics, such as florfenicol and thiamphenicol (Liu et al., 1999).
Production of Schiff Bases and Oxazolidines : It is involved in the reduction processes to produce Schiff bases and oxazolidine derivatives, which are relevant in the study of antibiotics and related substances (Suami & Umezawa, 1956).
Synthesis of Cerebroside Analogues : this compound is used in synthesizing cerebroside analogues, which are important in the study of lipids and related compounds (Weiss, 1977).
Enzyme Characterization : This compound is important in the discovery and characterization of enzymes like d-phenylserine deaminase, which has applications in understanding specific biochemical reactions (Muramatsu et al., 2011).
Biocatalysis : It plays a role in studies about biocatalysis, especially in the context of producing chiral aromatic β-hydroxy-α-amino acids, which are significant in the pharmaceutical industry (Chen et al., 2017).
Fungicidal Activity : this compound derivatives have been studied for their fungicidal activities, especially against strains like Verticillium dahliae (Dirvianskytė et al., 2003).
Study of Enzymatic Reactions : Its use extends to the study of enzymatic reactions and cleavage processes, especially in the context of amino acids and related biological processes (Misono et al., 2005).
Antiviral and Anti-Inflammatory Research : There is evidence of its application in the synthesis of compounds with antiviral and anti-inflammatory properties (Straukas et al., 1993; Dirvianskytė et al., 2004).
Neurological Research : this compound has been studied in the context of neurology, particularly in the treatment of conditions like Parkinson's Disease and orthostatic hypotension (Freeman et al., 1999; Suzuki et al., 1984).
Biotechnological Applications : It's also used in developing selection systems for identifying specific enzymes, such as l-threonine aldolases, which are important in biotechnological applications (Bulut et al., 2015).
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2/t7-,8?;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXBGWTWDCGNP-JPPWUZRISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@@H](C(=O)O)N)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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